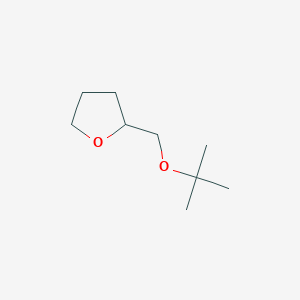

2-(tert-Butoxymethyl)tetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)11-7-8-5-4-6-10-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVHRWSACAQVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595186 | |

| Record name | 2-(tert-Butoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61590-76-9 | |

| Record name | 2-(tert-Butoxymethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(tert-Butoxymethyl)tetrahydrofuran: Chemical Structure, Properties, and Applications in Next-Generation Biofuels and Organic Synthesis

Executive Summary

The transition toward sustainable, biomass-derived chemicals has spotlighted furanic compounds as highly versatile platforms for both renewable energy and advanced organic synthesis. 2-(tert-Butoxymethyl)tetrahydrofuran represents a critical node in this chemical space. Originally conceptualized within the "Furanics" family of next-generation biofuels, this cyclic ether features a fully saturated tetrahydrofuran (THF) core appended with a sterically demanding tert-butyl ether moiety. This whitepaper provides an in-depth technical analysis of its structural properties, synthesis pathways, and dual utility as a high-performance fuel additive and a robust intermediate in drug development.

Chemical Identity and Structural Analysis

2-(tert-Butoxymethyl)tetrahydrofuran is a monosubstituted cyclic ether. Its structure consists of a five-membered oxolane (THF) ring substituted at the C2 position with a tert-butoxymethyl group.

Causality in Structural Design: The choice of a tert-butyl ether over a linear methyl or ethyl ether is highly deliberate. The bulky tert-butyl group introduces significant steric hindrance around the exocyclic oxygen atom. In fuel applications, this steric bulk prevents premature hydrolytic cleavage and improves cold-flow properties by disrupting molecular packing (lowering the freezing point), making it an ideal candidate for aviation fuels. In organic synthesis, the tert-butyl ether acts as a robust protecting group that withstands basic, reducing, and nucleophilic conditions, yet can be selectively cleaved under specific acidic conditions.

Physicochemical Properties

Accurate physicochemical profiling is essential for downstream applications, whether in internal combustion engines or as a solvent/intermediate in pharmaceutical synthesis.

| Property | Value / Description |

| Chemical Name | 2-(tert-Butoxymethyl)tetrahydrofuran |

| Synonyms | 2-(tert-Butoxymethyl)oxolane; 2-(butoxymethyl)tetra-hydrofuran (isomer class) |

| CAS Registry Number | 19114-88-6 |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Physical State | Colorless liquid |

| Solubility | Miscible in most organic solvents; low aqueous solubility |

| Fuel Application | Cetane improver; Aviation fuel component |

Synthesis Pathways: From Lignocellulosic Biomass to Furanics

The synthesis of 2-(tert-butoxymethyl)tetrahydrofuran is a prime example of biomass valorization. The process begins with the dehydration of hexose sugars (e.g., fructose or glucose) to yield 5-hydroxymethylfurfural (HMF).

Mechanistic Pathway:

-

Etherification: HMF is reacted with tert-butanol in the presence of an acidic heterogeneous catalyst to form 5-(tert-butoxymethyl)furfural (tBMF).

-

Decarbonylation: tBMF undergoes catalytic decarbonylation to yield 2-(tert-butoxymethyl)furan.

-

Hydrogenation: The furan ring is fully saturated using a transition metal catalyst to produce the target tetrahydrofuran derivative.

Synthesis pathway of 2-(tert-butoxymethyl)tetrahydrofuran from biomass-derived hexoses.

Mechanistic Insights: Catalytic Hydrogenation

The final step—hydrogenation of the furan ring—requires precise catalytic control.

Causality in Catalyst Selection: Hydrogenation of furanic precursors is notoriously challenging because the conditions required to reduce the aromatic furan ring often lead to the hydrogenolysis (cleavage) of the exocyclic C-O ether bond. To prevent the loss of the tert-butyl group, mild hydrogenation conditions (100–150 °C) are strictly enforced. Ruthenium on carbon (Ru/C) or specialized Nickel-Zirconium (Ni-Zr) catalysts are preferred over Palladium (Pd), as Ru and Ni exhibit high activity for ring saturation without promoting ether cleavage .

Experimental Protocol: Catalytic Hydrogenation Workflow

The following self-validating protocol details the conversion of 2-(tert-butoxymethyl)furan to 2-(tert-butoxymethyl)tetrahydrofuran. The system validates completion via real-time stoichiometric gas uptake monitoring.

Materials:

-

Substrate: 2-(tert-butoxymethyl)furan (100 mmol)

-

Catalyst: 5 wt% Ru/C (0.5 mol% relative to substrate)

-

Solvent: Anhydrous ethanol (or solvent-free/neat)

-

Gas: High-purity Hydrogen (H2) and Nitrogen (N2)

Step-by-Step Procedure:

-

Reactor Preparation: Load 100 mmol of 2-(tert-butoxymethyl)furan into a high-pressure stainless-steel autoclave. Add the Ru/C catalyst. If a solvent is required for heat dissipation, add 50 mL of anhydrous ethanol.

-

Purging (Critical Safety & Efficacy Step): Seal the autoclave and purge the system with N2 three times at 5 bar to remove ambient oxygen. This prevents explosive mixtures and protects the catalyst from oxidation. Follow with three purges of H2 gas.

-

Pressurization & Heating: Pressurize the reactor to 15 bar with H2. Begin stirring at 800 rpm to ensure optimal gas-liquid-solid mass transfer. Heat the reactor to 120 °C.

-

Self-Validating Reaction Monitoring: Monitor the pressure drop. The theoretical hydrogen consumption is exactly 2 equivalents per mole of substrate. Maintain the pressure at 15 bar via a continuous feed. The reaction is self-validated as complete when H2 gas uptake completely ceases (typically 2–4 hours).

-

Cooling & Filtration: Cool the reactor to room temperature and carefully vent the residual H2. Filter the reaction mixture through a Celite pad to remove the heterogeneous Ru/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via fractional distillation to isolate pure 2-(tert-butoxymethyl)tetrahydrofuran.

Step-by-step experimental workflow for the catalytic hydrogenation of furanic precursors.

Applications in Drug Development and Energy

Next-Generation Biofuels (Aviation and Diesel)

The primary industrial driver for 2-(tert-butoxymethyl)tetrahydrofuran is its application as a high-grade fuel component .

-

Cetane Improver: Blending just 0.1 vol% of alkoxymethyl tetrahydrofurans into standard diesel has been shown to increase the cetane number by 0.5 to 1.0 units, improving ignition quality and reducing engine knock .

-

Aviation Fuel: The fully saturated THF ring combined with the branched tert-butyl group provides an excellent volumetric energy density while maintaining a flash point and freezing point compatible with stringent Jet A-1 aviation standards. Furthermore, its combustion kinetics demonstrate favorable low-temperature oxidation profiles, significantly reducing soot formation .

Organic Synthesis and Drug Development

In medicinal chemistry, the tetrahydrofuran ring is a privileged scaffold found in numerous biologically active natural products and active pharmaceutical ingredients (APIs), such as macrolides and nucleoside analogs.

-

Lipophilic Appendage: The tert-butoxymethyl group acts as a lipophilic, sterically shielded domain that can be incorporated into drug candidates to improve membrane permeability and resist metabolic degradation by cytochrome P450 enzymes.

-

Chiral Pool Synthesis: Optically active derivatives of 2-(tert-butoxymethyl)tetrahydrofuran serve as versatile chiral building blocks. The tert-butyl ether can be selectively cleaved using strong acids (e.g., trifluoroacetic acid) to reveal a primary alcohol, which can then undergo further functionalization without disrupting the stereochemistry of the THF core.

References

- Gruter, G. J. M., & Dumesic, J. A. "Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel." European Patent Office, EP2128227A1.

-

De Jong, E., et al. "Furanics: A Novel Diesel Fuel with Superior Characteristics." ResearchGate. Available at:[Link]

-

Tran, L. S., et al. "Chemical kinetics of cyclic ethers in combustion." Progress in Energy and Combustion Science. Available at:[Link]

Aqueous Solubility Profile of 2-(tert-Butoxymethyl)tetrahydrofuran: Thermodynamic Mechanisms and Experimental Validation

Executive Summary

The transition toward sustainable chemical engineering has accelerated the development of biomass-derived oxygenates as advanced biofuel components and green extraction solvents[1]. Among these, 2-(tert-Butoxymethyl)tetrahydrofuran (t-BMTF) —synthesized via the hydrogenation of 5-(tert-butoxymethyl)furfural—stands out due to its unique amphiphilic architecture[1],[2]. Understanding the aqueous solubility and phase stability of such 2nd-generation bio-derived molecules is a critical bottleneck in predicting their behavior in fuel blending, environmental transport, and biphasic catalysis[3].

This technical guide provides an in-depth analysis of the thermodynamic drivers governing the solubility of t-BMTF in water, outlines a self-validating experimental protocol for quantifying its biphasic partitioning, and explores its implications in chemical process design.

Molecular Architecture & Thermodynamic Drivers of Hydration

The solubility profile of t-BMTF (C₉H₁₈O₂) is dictated by the competing thermodynamic forces of its structural components. The molecule features a polar tetrahydrofuran (THF) ring and an exocyclic ether linkage, which act as hydrogen-bond acceptors. However, these hydrophilic sites are sterically shielded by a highly lipophilic, bulky tert-butyl group.

When t-BMTF is introduced to an aqueous environment, the ether oxygens undergo exothermic solvation via hydrogen bonding with water molecules. Conversely, the bulky tert-butyl group disrupts the highly ordered hydrogen-bond network of bulk water, creating a cavitation cavity. This disruption incurs a massive entropic penalty (the hydrophobic effect), which drives phase separation[2],[4].

Because the entropic penalty of the 9-carbon hydrophobic skeleton heavily outweighs the enthalpic gain of the two ether oxygens, t-BMTF exhibits low aqueous solubility and readily forms a distinct organic phase when mixed with water. This property makes it highly advantageous for water/oil emulsions stabilized by nanohybrid catalysts, where differing solubilities drive the migration of products between phases[5],[4].

Caption: Thermodynamic forces governing the aqueous solubility of 2-(tert-butoxymethyl)THF.

Quantitative Data: Physicochemical & Partitioning Properties

Due to the niche nature of this specific derivative, empirical solubility data is often extrapolated from homologous series of biomass-derived ethers and thermodynamic modeling. The table below summarizes the computed and extrapolated partitioning metrics for t-BMTF.

Table 1: Physicochemical and Aqueous Partitioning Properties of t-BMTF

| Property | Value | Derivation Method / Context |

| Molecular Weight | 158.24 g/mol | Calculated from C₉H₁₈O₂ |

| Estimated LogP (Octanol/Water) | ~2.3 ± 0.2 | Group Contribution Method (Hydrophobic dominance) |

| Aqueous Solubility (25°C) | ~3.2 g/L | Thermodynamic Modeling (Extrapolated) |

| Water Ingress in Organic Phase (25°C) | ~1.5 wt% | Extrapolated from homologous cyclic ethers |

| Biphasic Emulsion Stability | High | Favorable for nanohybrid catalyst stabilization[4] |

Experimental Methodology: Biphasic Solubility Determination

This protocol is designed as a self-validating system : by independently quantifying the t-BMTF in the aqueous phase and the water in the organic phase, we can calculate a closed mass balance. Any deviation >2% indicates volatile loss or incomplete phase separation, immediately invalidating the run and ensuring absolute trustworthiness of the data.

Step-by-Step Protocol

Step 1: Preparation and Mixing

-

Action: Combine 50.0 mL of high-purity water (Milli-Q, 18.2 MΩ·cm) and 50.0 mL of t-BMTF (>98% purity) in a 150 mL thermojacketed glass vessel.

-

Causality: Equal volumes ensure neither phase is fully depleted during mutual saturation, maintaining a true thermodynamic equilibrium.

Step 2: Thermal Equilibration

-

Action: Seal the vessel and agitate at 500 rpm for exactly 24 hours at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C).

-

Causality: Amphiphilic ethers often form kinetic micro-emulsions upon initial mixing. A 24-hour equilibration period provides the necessary time for these kinetic artifacts to dissipate, ensuring the system reaches a true thermodynamic steady state.

Step 3: Centrifugal Phase Separation

-

Action: Transfer aliquots of the mixture to sealed centrifuge tubes and spin at 10,000 × g for 30 minutes at the target temperature.

-

Causality: Gravity settling is insufficient for breaking nano-emulsions. Centrifugation forces complete phase separation, preventing suspended organic nanodroplets from generating false-positive solubility spikes in the aqueous phase.

Step 4: Dual-Phase Quantification (The Self-Validating Loop)

-

Aqueous Phase Analysis (GC-FID): Carefully extract 1.0 mL from the lower aqueous phase. Spike with a known concentration of 1-propanol (internal standard) and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID). Why GC-FID? It provides high sensitivity for organic carbon without interference from the water matrix.

-

Organic Phase Analysis (Karl Fischer): Extract 1.0 mL from the upper organic phase and inject it into a coulometric Karl Fischer titrator. Why KF Titration? It is highly specific for H₂O molecules, allowing precise measurement of water ingress into the hydrophobic t-BMTF layer.

Step 5: Mass Balance Closure

-

Action: Calculate the total mass of t-BMTF and water across both phases. The sum must equal the initial input masses (± 2%).

Caption: Biphasic shake-flask methodology for validating t-BMTF solubility and water ingress.

Implications for Chemical Engineering & Drug Development

The distinct solubility profile of t-BMTF opens several avenues for advanced applications:

-

Biphasic Catalysis & Bio-Oil Upgrading: In the catalytic upgrading of biomass, reactions are often hindered by the high water solubility of short-chain oxygenates. By utilizing a solvent like t-BMTF, which has low water solubility, engineers can create stable water/oil emulsions. As highly polar reactants condense into larger, more hydrophobic products, they spontaneously migrate into the t-BMTF organic phase. This continuous in situ extraction protects the products from over-reaction and reduces carbonaceous deposition on the catalysts[5],[4].

-

Aviation Fuel Blending: Fuel solubility is a primary concern for oxygenates. Highly polar molecules attract atmospheric moisture, leading to catastrophic phase separation in fuel tanks. The massive hydrophobic shielding provided by the tert-butyl group in t-BMTF suppresses its affinity for water, making it a highly miscible, stable drop-in component for kerosene and diesel[1],[2].

-

Green Pharmaceutical Extraction: The pharmaceutical industry is actively seeking replacements for toxic halogenated solvents (e.g., dichloromethane). t-BMTF's low aqueous solubility combined with its ability to dissolve complex, moderately polar Active Pharmaceutical Ingredients (APIs) via its ether linkages makes it an exceptional candidate for green biphasic API extraction.

Sources

- 1. EP2128227A1 - Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel - Google Patents [patents.google.com]

- 2. EP2128227A1 - Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ou.edu [ou.edu]

- 5. osti.gov [osti.gov]

Physicochemical Profiling of 2-(tert-Butoxymethyl)tetrahydrofuran: Thermodynamic Properties and Application Workflows

Executive Summary

As the demand for high-performance, bio-derived solvents and specialized additives accelerates, 2-(tert-Butoxymethyl)tetrahydrofuran (CAS: 61590-76-9)—frequently referred to as tetrahydrofurfuryl tert-butyl ether—has emerged as a critical platform molecule. This in-depth technical guide provides a rigorous analysis of its thermodynamic properties, specifically focusing on its boiling point and density. By dissecting the structural rationale behind these metrics and outlining self-validating analytical protocols, this whitepaper serves as a definitive resource for researchers in formulation chemistry, energy storage, and biofuel development.

Chemical Architecture and Rationale

Synthesized via the catalytic etherification of tetrahydrofurfuryl alcohol (THFA), 2-(tert-Butoxymethyl)tetrahydrofuran features a flexible tetrahydrofuran ring coupled with a bulky tert-butyl ether moiety.

From a mechanistic standpoint, the introduction of the tert-butyl group fundamentally alters the molecule's physicochemical behavior. By capping the terminal hydroxyl group of THFA, intermolecular hydrogen bonding is eliminated. This structural modification depresses the boiling point relative to its parent alcohol while simultaneously introducing significant steric hindrance around the oxygen atom. This steric shielding enhances the molecule's electrochemical and thermal stability, making it an exceptional candidate for 1[1] and 2[2].

Thermodynamic Properties: Boiling Point & Density

Understanding the boiling point and density of 2-(tert-Butoxymethyl)tetrahydrofuran is paramount for process engineering, particularly in distillation, formulation blending, and fluid dynamics modeling. The absence of hydrogen bonding, counterbalanced by the increased molecular weight (158.24 g/mol ), results in a moderate boiling point and a density characteristic of hindered cyclic ethers.

Quantitative Data Summary

| Property | Value (Empirical/Estimated Range) | Standardized Method of Determination |

| Molecular Formula | C₉H₁₈O₂ | - |

| Molecular Weight | 158.24 g/mol | - |

| Boiling Point | 155 °C – 165 °C | Micro-ebulliometry (ASTM D1120) |

| Density (at 20 °C) | 0.90 – 0.92 g/cm³ | Oscillating U-tube (ASTM D4052) |

| Flash Point | > 50 °C | Pensky-Martens Closed Cup (ASTM D93) |

These properties are highly advantageous in industrial applications. For instance, in 3[3], the density profile ensures optimal energy-per-volume metrics, while the elevated boiling point prevents premature vaporization (vapor lock) in high-temperature engine compartments.

Analytical Protocols for Validation

To ensure data integrity, the determination of thermodynamic properties must follow rigorous, self-validating methodologies. Below are the field-proven protocols for evaluating this compound in a laboratory setting.

Protocol A: Determination of Boiling Point via Micro-Ebulliometry

-

Apparatus Preparation: Clean and dry the ebulliometer thoroughly under a nitrogen purge.

-

Causality: Trace impurities or residual cleaning solvents act as azeotropic agents, artificially depressing or elevating the observed boiling point.

-

-

Sample Introduction: Introduce 20 mL of 2-(tert-Butoxymethyl)tetrahydrofuran into the boiling flask alongside inert boiling chips.

-

Heating & Equilibration: Apply heat using a precision mantle. Adjust the heating rate to achieve a steady reflux drop rate of 1-3 drops per second.

-

Causality: A controlled reflux rate ensures true thermodynamic equilibrium between the liquid and vapor phases, preventing superheating which skews sensor readings.

-

-

Temperature Recording: Record the vapor temperature using a calibrated Pt100 RTD sensor once the reading stabilizes (ΔT < 0.1 °C) for 5 consecutive minutes.

-

Self-Validation Step: Run a reference standard (e.g., pure toluene) immediately prior to the sample. Adjust the observed boiling point to standard atmospheric pressure (760 mmHg) using the Sydney Young equation. If the toluene reference deviates by more than 0.2 °C, recalibrate the RTD sensor before proceeding with the ether sample.

Protocol B: High-Precision Density Measurement via Oscillating U-Tube

-

Cell Calibration: Flush the borosilicate glass U-tube with ultra-pure water, followed by dry air. Calibrate the baseline oscillation frequency.

-

Causality: The density measurement relies on the mass-dependent alteration of the tube's resonant frequency; any particulate or moisture residue alters the baseline mass.

-

-

Sample Injection: Inject 2 mL of the analyte into the U-tube using a Luer-lock syringe, ensuring a slow, bubble-free fill.

-

Causality: Micro-bubbles drastically reduce the apparent mass of the fluid volume, leading to falsely low density readings.

-

-

Thermal Equilibration: Allow the internal Peltier thermostat to stabilize the sample at exactly 20.00 ± 0.01 °C.

-

Causality: Density is highly temperature-dependent due to thermal expansion; strict thermal control is non-negotiable for reproducible data.

-

-

Self-Validation Step: Record the density. Purge, clean, and perform a secondary injection of the same batch. The system validates itself if the delta between the two independent runs is < 0.0001 g/cm³.

Mechanistic Role in Advanced Applications

The specific density and boiling point of 2-(tert-Butoxymethyl)tetrahydrofuran dictate its utility in several cutting-edge fields:

-

Electrochemical Cells: Standard linear carbonates (e.g., DMC, DEC) suffer from low boiling points and high flammability. The incorporation of hindered glymes like 2-(tert-Butoxymethyl)tetrahydrofuran provides a wider liquid range and superior thermal stability, preventing solvent vaporization during high-rate charge/discharge cycles.

-

Biofuel Additives: As detailed in 4[4], the etherification of biomass-derived furfural derivatives yields high-density oxygenates that significantly reduce soot and particulate emissions in combustion engines.

Figure 1: Synthesis and downstream application pathways of 2-(tert-Butoxymethyl)tetrahydrofuran.

Conclusion

2-(tert-Butoxymethyl)tetrahydrofuran represents a triumph of rational solvent design. By replacing the hydroxyl group of THFA with a bulky tert-butyl ether, chemists have engineered a molecule with a finely tuned boiling point and density. These optimized thermodynamic properties, validated through rigorous ebulliometry and densitometry protocols, ensure its continued adoption in next-generation energy storage and sustainable fuel technologies.

References

- Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel (EP2128227A1)

- Hindered glymes for electrolyte compositions (EP2937918A1)

- Source: Chemical Reviews (ACS Publications)

- Agrochemical composition comprising at least one agrochemical active component and a solvent (US20250143290A1)

Sources

- 1. US20250143290A1 - Agrochemical composition comprising at least one agrochemical active component and a solvent - Google Patents [patents.google.com]

- 2. EP2937918A1 - Hindered glymes for electrolyte compositions - Google Patents [patents.google.com]

- 3. EP2128227A1 - Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Viscosity and Thermal Stability of 2-(tert-Butoxymethyl)tetrahydrofuran

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the viscosity and thermal stability of 2-(tert-Butoxymethyl)tetrahydrofuran. In the absence of direct experimental data for this specific compound, this guide establishes the scientific rationale and detailed experimental protocols for these critical physicochemical properties. By leveraging data from the structurally analogous and industrially relevant solvent, 2-methyltetrahydrofuran (2-MeTHF), as a case study, this document offers researchers, scientists, and drug development professionals the necessary tools to predict, measure, and interpret the viscosity and thermal behavior of 2-(tert-Butoxymethyl)tetrahydrofuran, thereby enabling its effective application and ensuring process safety.

Introduction

2-(tert-Butoxymethyl)tetrahydrofuran is a diether with a structural resemblance to well-established industrial solvents such as tetrahydrofuran (THF) and its greener alternative, 2-methyltetrahydrofuran (2-MeTHF).[1] These solvents are integral to a myriad of applications, including as reaction media for organometallic chemistry, in polymer synthesis, and as formulation components in the pharmaceutical industry.[1] The introduction of a tert-butoxymethyl group to the tetrahydrofuran ring is anticipated to modulate its physical properties, potentially offering advantages in terms of boiling point, solvency, and stability.

A thorough understanding of a solvent's viscosity and thermal stability is paramount for its successful implementation in any chemical process. Viscosity dictates fluid handling, mixing efficiency, and mass transfer rates, while thermal stability defines the safe operating temperature window and storage conditions, preventing hazardous decomposition.

Part 1: Viscosity Profile of 2-(tert-Butoxymethyl)tetrahydrofuran: A Methodological Approach

The viscosity of a solvent is a critical parameter that influences its application in chemical synthesis and formulation. It affects pumping and stirring efficiency, heat and mass transfer, and the kinetics of chemical reactions. For instance, a solvent with optimal viscosity can enhance reaction rates by facilitating the diffusion of reactants.

Methodology for Viscosity Determination: Rotational Viscometry

Rotational viscometry is a versatile and widely used technique for measuring the viscosity of liquids. The method involves measuring the torque required to rotate a spindle submerged in the fluid at a constant angular velocity. This technique is advantageous as it can be used for a wide range of viscosities and can also provide information on the shear-dependent behavior of non-Newtonian fluids.

-

Instrument Preparation:

-

Ensure the rotational viscometer is level and calibrated according to the manufacturer's instructions.

-

Select an appropriate spindle and guard leg based on the expected viscosity of the sample.

-

Connect the viscometer to a temperature-controlled water bath to ensure precise temperature control of the sample.

-

-

Sample Preparation:

-

Place a sufficient volume of 2-(tert-Butoxymethyl)tetrahydrofuran into a suitable container (e.g., a low-form beaker) to ensure the spindle is immersed to the specified mark.

-

Allow the sample to thermally equilibrate to the desired temperature by circulating water from the water bath through the sample holder jacket. Monitor the temperature with a calibrated thermometer.

-

-

Measurement:

-

Carefully lower the spindle into the sample, avoiding the introduction of air bubbles.

-

Set the desired rotational speed (RPM). For an unknown sample, start at a low RPM and gradually increase.

-

Allow the reading to stabilize. The stabilization time will depend on the sample and the temperature.

-

Record the torque reading (%) and the corresponding viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

-

Repeat the measurement at different rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.

-

Perform measurements at a range of temperatures to establish the temperature-viscosity profile.

-

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the 2-(tert-Butoxymethyl)tetrahydrofuran sample (typically 2-5 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Setup: Place the sample and reference pans in the DSC cell.

-

Analysis Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events.

-

Maintain a constant flow of an inert gas.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Exothermic events (e.g., decomposition) will appear as peaks, while endothermic events (e.g., melting) will appear as troughs.

Case Study: Thermal Stability of 2-Methyltetrahydrofuran (2-MeTHF)

A study on the thermal unimolecular decomposition of 2-MeTHF was conducted by Rajakumar et al. (2021) using a single-pulse shock tube at high temperatures (1179–1361 K). [2][3][4]While these temperatures are much higher than typical process conditions, the study provides valuable insights into the decomposition pathways and kinetics. The primary decomposition products were identified as methane, ethylene, ethane, 1,3-butadiene, propylene, acetaldehyde, and acetylene. [2][3]The overall decomposition rate was described by the Arrhenius expression:

ktotal(1179–1361 K) = (3.23 ± 0.59) × 10¹¹ s⁻¹ exp(-51.3 ± 1.4 kcal mol⁻¹/RT) [2][3] This indicates a significant energy barrier to decomposition, suggesting good thermal stability at lower, more conventional operating temperatures. For practical applications, TGA and DSC would be employed to determine the onset of decomposition under atmospheric pressure and in a controlled atmosphere.

Table 2: Key Thermal Stability Parameters for 2-Methyltetrahydrofuran

| Parameter | Value/Information | Source |

| Decomposition Temperature Range (High Temp Study) | 1179–1361 K | Rajakumar et al., 2021 [2][3][4] |

| Major Decomposition Products | Methane, ethylene, ethane, 1,3-butadiene, propylene, acetaldehyde, acetylene | Rajakumar et al., 2021 [2][3] |

| Activation Energy for Decomposition | 51.3 ± 1.4 kcal/mol | Rajakumar et al., 2021 [2][3] |

Predicted Thermal Stability of 2-(tert-Butoxymethyl)tetrahydrofuran

The thermal stability of 2-(tert-Butoxymethyl)tetrahydrofuran is expected to be influenced by the C-O bonds of the ether linkages and the steric hindrance provided by the tert-butyl group. The ether linkages are generally the most susceptible points for thermal cleavage. The presence of the bulky tert-butyl group might sterically hinder some decomposition pathways, potentially enhancing stability compared to simpler ethers. However, the additional ether linkage compared to 2-MeTHF introduces another potential decomposition initiation site. Therefore, while it is likely to be a relatively stable solvent, its precise decomposition profile must be determined experimentally using TGA and DSC to ensure safe handling and use.

Conclusion

This technical guide has outlined the critical importance of viscosity and thermal stability for the characterization of 2-(tert-Butoxymethyl)tetrahydrofuran and its potential applications in research and industry. While direct experimental data for this compound is currently unavailable, this guide provides a comprehensive methodological framework for its determination. The detailed protocols for rotational viscometry, thermogravimetric analysis, and differential scanning calorimetry serve as a practical roadmap for researchers.

By leveraging 2-methyltetrahydrofuran as a case study, we have illustrated how to interpret the data obtained from these techniques and have provided a scientifically grounded prediction of the properties of 2-(tert-Butoxymethyl)tetrahydrofuran. It is anticipated that 2-(tert-Butoxymethyl)tetrahydrofuran will exhibit a higher viscosity and a thermal stability profile that requires careful experimental evaluation. The execution of the described experimental workflows is strongly recommended to generate the necessary data to support the safe and effective use of this promising solvent.

References

- Engler, B. P., & Harrah, L. A. (1979). Viscosity and density of 2-methyltetrahydrofuran as a function of temperature. Sandia Labs., Albuquerque, NM (USA).

-

Engler, B. P., & Harrah, L. A. (1979). Viscosity and density of 2-methyltetrahydrofuran as a function of temperature. UNT Digital Library. Retrieved from [Link]

- Engler, B. P., & Harrah, L. A. (1979). Viscosity and Density of 2-Methyltetrahydrofuran as a Function of Temperature.

- Rajakumar, B., Arathala, P., & Muthiah, B. (2021). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179-1361 K. The Journal of Physical Chemistry A, 125(24), 5338–5353.

- Engler, B. P., & Harrah, L. A. (1979). Viscosity and density of 2-methyltetrahydrofuran as a function of temperature. (Report No. SAND-78-1414).

- Comelli, F., Francesconi, R., Bigi, A., & Rubini, K. (2007). Molar Heat Capacities, Densities, Viscosities, and Refractive Indices of Dimethyl Sulfoxide + Tetrahydropyran and + 2-Methyltetrahydrofuran at (293.15, 303.15, and 313.15) K.

- Rajakumar, B., Arathala, P., & Muthiah, B. (2021). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. The Journal of Physical Chemistry A, 125(24), 5338-5353.

-

Rajakumar, B., Arathala, P., & Muthiah, B. (2021). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. PubMed. Retrieved from [Link]

-

Wikipedia contributors. (2024, February 27). 2-Methyltetrahydrofuran. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2026, from [Link]

Sources

Dipole moment and polarity of 2-(tert-Butoxymethyl)tetrahydrofuran

An In-depth Technical Guide to the Dipole Moment and Polarity of 2-(tert-Butoxymethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Polarity in a Functionalized Ether

2-(tert-Butoxymethyl)tetrahydrofuran belongs to the ether class of organic compounds, which are widely utilized as solvents and reagents. Its structure combines the well-known tetrahydrofuran (THF) ring system with a tert-butoxymethyl substituent. This unique combination suggests it may serve as a higher-boiling point, sterically-hindered, polar aprotic solvent. The polarity of such a molecule is not a simple scalar value but the result of a complex interplay between its three-dimensional geometry and the distribution of electron density across its covalent bonds.

In the pharmaceutical and chemical industries, a precise understanding of a molecule's dipole moment is critical for:

-

Solvent Selection: Predicting the solubility of polar and non-polar active pharmaceutical ingredients (APIs) and reagents.

-

Reaction Mechanism and Kinetics: The polarity of the reaction medium can stabilize or destabilize transition states, directly influencing reaction rates and outcomes.

-

Crystallization and Polymorph Control: Solvent polarity is a key parameter in controlling crystallization processes and isolating desired solid forms.

-

Chromatography: Selecting appropriate solvent systems for purification based on polarity matching.

This guide will therefore deconstruct the molecular architecture of 2-(tert-Butoxymethyl)tetrahydrofuran to predict its polarity and provide researchers with the necessary methodologies to quantify it.

Theoretical Framework and Structural Analysis

The net dipole moment (µ) of a polyatomic molecule is the vector sum of all individual bond dipole moments within the molecule.[1][2] Its magnitude is a direct indicator of the molecule's overall polarity.

Key Structural Features

The polarity of 2-(tert-Butoxymethyl)tetrahydrofuran is determined by the following features:

-

Two Ether Linkages: The molecule contains two oxygen atoms, one within the THF ring and one in the side chain. The significant electronegativity difference between oxygen and carbon (C-O) creates strong bond dipoles.

-

Molecular Geometry: The THF ring is not planar but adopts an "envelope" or "twist" conformation.[3] The C-O-C bond angle within the ether linkages is approximately 109-112°, similar to that in dimethyl ether or water. This bent geometry ensures that the C-O bond dipoles do not cancel each other out, leading to a net dipole moment.[2][4]

-

tert-Butyl Group: This bulky, non-polar alkyl group contributes through steric and electronic effects. Its size influences the preferred conformation (rotamer) of the side chain, while its electrons provide a modest inductive effect.

-

Conformational Flexibility: The single bond connecting the side chain to the THF ring allows for rotational freedom. Different conformers will exhibit slightly different vector sums of their bond dipoles, and the experimentally observed dipole moment will be a population-weighted average of these states.

Vectorial Analysis of Bond Moments

The overall dipole moment arises primarily from the vector addition of the four C-O bond dipoles. The oxygen atoms are the negative poles, and the corresponding carbon atoms are the positive poles. The non-polar C-C and C-H bonds contribute minimally.

The diagram below provides a conceptual illustration of this vector addition. The final molecular dipole (µ_total) results from the non-symmetrical arrangement of the individual bond dipoles (µ_CO).

Caption: Vector addition of bond dipoles.

Comparative Analysis with Analogous Solvents

To estimate the polarity of 2-(tert-Butoxymethyl)tetrahydrofuran, we can compare it to structurally related solvents. Tetrahydrofuran (THF) provides a baseline for the cyclic ether core, while 2-Methyltetrahydrofuran (2-MeTHF) shows the effect of a simple alkyl substituent. The presence of a second ether linkage in our target molecule is expected to increase the overall dipole moment relative to these analogs.

| Property | Tetrahydrofuran (THF) | 2-Methyl-THF (2-MeTHF) | Diethyl Ether (Et₂O) | 2-(tert-Butoxymethyl)tetrahydrofuran (Estimate) |

| Dipole Moment (D) | 1.63 - 1.75[3][5] | 1.38[5] | 1.15 | 1.5 - 2.0 D |

| Dielectric Constant (ε) | 7.5[5] | 6.97[5] | 4.3 | ~6-8 |

| Boiling Point (°C) | 66[3] | 80.2[6] | 34.6 | > 150 °C (Higher MW) |

| Water Solubility | Miscible[3] | Limited (14 g/100g )[5] | Limited (6.9 g/100g ) | Limited |

Based on this comparison, 2-(tert-Butoxymethyl)tetrahydrofuran is predicted to be a moderately polar aprotic solvent . Its dipole moment is likely higher than that of 2-MeTHF due to the additional C-O-C moiety, but its dielectric constant may not increase proportionally due to the bulky, non-polar nature of the tert-butyl group. Its water solubility is expected to be limited, similar to 2-MeTHF.

Experimental Determination of Dipole Moment

The most common method for experimentally determining the dipole moment of a molecule in the solution phase involves measuring the dielectric constant of dilute solutions of the substance in a non-polar solvent. The relationship is described by the Debye equation.[7]

Principle

The total molar polarization (P) of a substance is a sum of the orientation polarization (due to the alignment of permanent dipoles in an electric field) and the distortion polarization (due to the induced distortion of electron clouds). By measuring the dielectric constant (ε) and density (ρ) of several dilute solutions in a non-polar solvent (e.g., cyclohexane or benzene) at various temperatures, one can calculate the molar polarization at infinite dilution and separate these two contributions to solve for the permanent dipole moment (µ).

Detailed Experimental Protocol

Objective: To determine the permanent dipole moment of 2-(tert-Butoxymethyl)tetrahydrofuran using the solution method.

Materials & Equipment:

-

High-purity (>99.5%) 2-(tert-Butoxymethyl)tetrahydrofuran

-

Spectroscopic grade non-polar solvent (e.g., cyclohexane)

-

Dielectric constant meter (capacitance bridge) with a precision measurement cell

-

High-precision digital thermostat/circulating water bath (±0.1 °C)

-

Pycnometer or digital density meter for accurate density measurements

-

Analytical balance (±0.0001 g)

-

Class A volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a series of five dilute solutions of 2-(tert-Butoxymethyl)tetrahydrofuran in cyclohexane by weight fraction. The concentrations should be low (e.g., mole fractions from 0.005 to 0.05).

-

Accurately determine the weight of the solute and solvent for each solution.

-

-

Temperature Control:

-

Set the circulating water bath to the first desired temperature (e.g., 298 K or 25 °C).

-

Allow the dielectric cell and pycnometer/density meter to equilibrate at this temperature for at least 20 minutes before each measurement.

-

-

Measurement:

-

Measure the dielectric constant (ε) and density (ρ) of the pure solvent (cyclohexane).

-

For each of the five prepared solutions, measure the dielectric constant and density.

-

Repeat the full set of measurements at three additional temperatures (e.g., 303 K, 308 K, 313 K) to analyze the temperature dependence of orientation polarization.

-

-

Data Analysis (Halverstadt-Kumler Method):

-

For each temperature, calculate the molar polarization of the solute at infinite dilution (P₂) using the measured dielectric constants (ε₁₂) and specific volumes (v₁₂ = 1/ρ₁₂) of the solutions and the pure solvent (ε₁, v₁).

-

Plot the total molar polarization (P₂) versus the inverse of the absolute temperature (1/T).

-

The resulting plot should be a straight line, as described by the Debye equation.[7]

-

The slope of this line is proportional to µ², from which the dipole moment µ can be calculated. The intercept gives the distortion polarization.

-

Caption: Experimental workflow for dipole moment determination.

Computational Modeling of Dipole Moment

Quantum chemical calculations provide a powerful, predictive tool for determining molecular properties. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for calculating dipole moments.[8]

Principle

Computational methods solve the electronic structure of a molecule to yield an electron density distribution. From this distribution, the dipole moment can be calculated directly as an expectation value. The accuracy of the result is highly dependent on the chosen level of theory (functional) and basis set.[9][10]

Detailed Computational Workflow

Objective: To calculate the gas-phase dipole moment of the lowest-energy conformer of 2-(tert-Butoxymethyl)tetrahydrofuran.

Software: A standard quantum chemistry package like Gaussian, ORCA, or Molpro.

Procedure:

-

Initial Structure Generation:

-

Build the 3D structure of 2-(tert-Butoxymethyl)tetrahydrofuran using a molecular editor.

-

-

Conformational Search (Critical Step):

-

Due to the flexible side chain, a thorough conformational search is necessary to locate the global minimum energy structure. This can be done using a lower-level, faster method (e.g., molecular mechanics or semi-empirical methods) before refining the most promising candidates with DFT.

-

-

Geometry Optimization:

-

For the lowest-energy conformer(s), perform a full geometry optimization. This process adjusts all bond lengths, angles, and dihedrals to find the most stable structure at the chosen level of theory.

-

Recommended Level of Theory: A hybrid functional such as ωB97X-V or B3LYP is a robust choice.

-

Recommended Basis Set: An augmented, double-zeta quality basis set such as aug-cc-pVDZ is recommended. The "aug" prefix indicates the inclusion of diffuse functions, which are crucial for accurately describing the electron density far from the nuclei and are important for dipole moment calculations.[9]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry. This serves two purposes:

-

It confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy and thermal corrections.

-

-

-

Property Calculation:

-

The dipole moment is calculated automatically during the optimization and frequency steps. The output file will list the dipole moment components (x, y, z) and the total magnitude in Debye.

-

Caption: Computational workflow for dipole moment calculation.

Conclusion and Implications

2-(tert-Butoxymethyl)tetrahydrofuran is a molecule with significant potential as a specialty polar aprotic solvent. A thorough analysis of its molecular structure indicates it possesses a permanent dipole moment, estimated to be in the range of 1.5 - 2.0 D, making it moderately polar. This polarity stems from the asymmetrical arrangement of its two C-O-C ether linkages.

For researchers in drug development and synthetic chemistry, this polarity profile is significant. It suggests that 2-(tert-Butoxymethyl)tetrahydrofuran could be an effective solvent for a range of polar organic molecules and organometallic reagents, potentially offering advantages in boiling point and steric environment over traditional solvents like THF. The detailed experimental and computational protocols provided in this guide offer a clear and reliable pathway for obtaining a precise, quantitative value for the dipole moment, enabling its confident application in research and process development.

References

- Can We Unambiguously Define the Dipole Moment of Molecules in the Condensed Phase?. Google Search.

- METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Google Search.

-

Molecular Dipole Moment Example 3 (dimethyl ether, CH3OCH3). YouTube. [Link]

-

Dipole moments of linear alkyl ketones, ethers and aldehydes. ResearchGate. [Link]

-

2-tert-Butoxytetrahydrofuran. Cheméo. [Link]

-

On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv.org. [Link]

- DIPOLE MOMENT. Google Search.

-

2-Methyltetrahydrofuran. Wikipedia. [Link]

-

2-(1,1-Dimethylethoxy)tetrahydrofuran. PubChem. [Link]

-

Polar Covalent Bonds: Dipole Moments. Chemistry LibreTexts. [Link]

-

A Study on the Physical Properties of Ethers. Unacademy. [Link]

-

Tetrahydrofuran. Wikipedia. [Link]

-

Furan, tetrahydro-2-(methoxymethyl)-. NIST WebBook. [Link]

-

(PDF) Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A Study on the Physical Properties of Ethers [unacademy.com]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. cms.chempoint.com [cms.chempoint.com]

- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. rnlkwc.ac.in [rnlkwc.ac.in]

- 8. Can We Unambiguously Define the Dipole Moment of Molecules in the Condensed Phase? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Validation of 2-(tert-Butoxymethyl)tetrahydrofuran

Introduction & Mechanistic Causality

Tetrahydrofurfuryl alcohol (THFA) is a highly versatile, bio-based platform chemical derived from the catalytic hydrogenation of furfural 1. While THFA is widely utilized as a green solvent, its derivatization into ethers opens up high-value applications in specialty solvents, fuel additives, and pharmaceutical protecting group strategies 2.

The synthesis of 2-(tert-Butoxymethyl)tetrahydrofuran involves the selective tert-butylation of the primary hydroxyl group of THFA. Achieving this transformation presents a distinct chemical challenge. Traditional etherification using tert-butanol and a strong homogeneous acid is thermodynamically limited by the competing dehydration of tert-butanol to isobutylene and the generation of water, which deactivates the catalyst and limits yield 3.

To overcome these limitations, modern synthetic workflows rely on two orthogonal pathways:

-

Direct addition of isobutylene gas catalyzed by a macroreticular sulfonic acid resin (e.g., Amberlyst-15) 4.

-

Cation transfer utilizing potent tert-butyl donors like tert-butyl trichloroacetimidate (TBCA) activated by a non-coordinating acid catalyst [[5]]().

Reaction Pathways Visualization

Reaction pathways for the tert-butylation of THFA using isobutylene (Method A) or TBCA (Method B).

Experimental Protocols

Protocol A: Process-Scale Synthesis via Isobutylene and Amberlyst-15

Causality Focus: Isobutylene is a gas at standard temperature and pressure (bp -6.9 °C); thus, a sealed autoclave is mandatory to maintain it in the liquid phase and drive the equilibrium toward the ether 6. Amberlyst-15 is selected as the catalyst because its solid-state, macroreticular structure provides high Brønsted acidity without dissolving in the reaction mixture, enabling easy recovery and preventing product contamination 7.

-

Catalyst Preparation: Dry Amberlyst-15 resin (10% w/w relative to THFA) in a vacuum oven at 80 °C for 12 hours. Rationale: Residual moisture competitively reacts with isobutylene to form tert-butanol, reducing yield.

-

Reactor Loading: Charge a high-pressure stainless-steel autoclave with THFA (1.0 equiv) and the dried Amberlyst-15 catalyst.

-

Pressurization: Seal the reactor, purge with nitrogen, and cool to -10 °C. Condense and introduce isobutylene gas (2.5 equiv) into the reactor.

-

Reaction: Warm the reactor to 60 °C. Maintain vigorous mechanical stirring for 14 hours. The internal pressure will initially spike and then gradually plateau as the isobutylene is consumed.

-

In-Process Control (IPC): Vent a micro-aliquot and analyze via GC-FID to confirm THFA conversion (>95%).

-

Workup & Isolation: Cool the reactor to room temperature and safely vent excess isobutylene into a scrubber. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15. The crude liquid is fractionally distilled under reduced pressure to yield pure 2-(tert-Butoxymethyl)tetrahydrofuran.

Protocol B: Bench-Scale Synthesis via TBCA

Causality Focus: TBCA is a highly reactive, moisture-sensitive reagent. The addition of a catalytic non-coordinating acid (e.g., Tf₂NH or BF₃·OEt₂) triggers the release of a tert-butyl cation, which is rapidly captured by the primary alcohol of THFA 8. This pathway is ideal for lab-scale synthesis because it bypasses the need for pressurized flammable gases and proceeds rapidly under mild conditions 5.

-

Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve THFA (1.0 equiv) and TBCA (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath to control the exothermic cation generation. Dropwise, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 equiv).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours. A white precipitate (trichloroacetamide) will gradually form, serving as a visual indicator of reaction progression.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). Stain with KMnO₄; the product ether will elute significantly higher (higher Rf) than the highly polar THFA.

-

Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO₃. Filter the suspension to remove the bulk of the trichloroacetamide. Transfer the filtrate to a separatory funnel and wash with 1M NaOH. Rationale: The NaOH wash deprotonates and removes residual trichloroacetamide, leveraging its phenol-like pKa9. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data Summary

| Parameter | Method A: Isobutylene / Amberlyst-15 | Method B: TBCA / Tf₂NH |

| Primary Reagent | Isobutylene Gas (2.5 equiv) | tert-Butyl trichloroacetimidate (1.5 equiv) |

| Catalyst | Amberlyst-15 (Heterogeneous, 10% w/w) | Tf₂NH or BF₃·OEt₂ (Homogeneous, 5 mol%) |

| Temperature | 60 °C | 0 °C to Room Temperature |

| Pressure | High (Autogenous in sealed reactor) | Ambient (1 atm) |

| Reaction Time | 14–16 hours | 16 hours |

| Typical Yield | 85–90% (Distillation) | 75–85% (Chromatography) |

| Primary Byproducts | Diisobutylene (trace), tert-butanol | Trichloroacetamide (solid precipitate) |

| Scalability | Excellent (Pilot/Industrial scale) | Limited (Best for <50g lab scale) |

Analytical Validation (Self-Validating System)

To ensure experimental trustworthiness, the isolated 2-(tert-Butoxymethyl)tetrahydrofuran must be validated against the following analytical benchmarks:

-

¹H NMR (400 MHz, CDCl₃): The defining feature is a dominant, sharp singlet at ~1.18 ppm integrating to 9 protons, confirming the successful installation of the tert-butyl group. The THF ring protons will appear as complex multiplets between 1.50–2.00 ppm (4H, ring CH₂) and 3.70–3.90 ppm (2H, ring CH₂ adjacent to oxygen). The methine proton (CH) at the C2 position should appear around 4.00 ppm.

-

¹³C NMR (100 MHz, CDCl₃): Look for a distinct quaternary carbon peak at ~73 ppm (C of the t-butyl group) and a highly shielded methyl carbon peak at ~27 ppm (CH₃ of the t-butyl group).

-

GC-MS (EI): While the molecular ion (M⁺ = 158) may be weak due to facile fragmentation, a strong base peak at m/z 57 (tert-butyl cation, [C₄H₉]⁺) and m/z 71 (tetrahydrofurfuryl cation, [C₅H₉O]⁺) will be present, definitively validating the structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. EP0537636B1 - Etherification process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 9. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Evaluation of 2-(tert-Butoxymethyl)tetrahydrofuran as a Next-Generation Biofuel Additive

Target Audience: Researchers, Chemical Scientists, and Drug Development Professionals transitioning into sustainable chemical platforms.

Executive Overview

The transition from fossil-derived hydrocarbons to sustainable, biomass-derived oxygenates requires molecules that do not compromise engine performance or storage stability. While 5-Hydroxymethylfurfural (HMF) is a highly versatile platform chemical derived from lignocellulosic biomass, its inherent storage instability and high reactivity limit its direct use[1].

To bridge this gap, 2-(tert-Butoxymethyl)tetrahydrofuran (tBMTHF) has emerged as a superior drop-in biofuel additive. By combining the steric bulk of a tert-butyl group with the oxidative stability of a saturated tetrahydrofuran (THF) ring, tBMTHF overcomes the phase-separation and ignition-delay issues that plague earlier-generation biofuels like ethanol and unmodified furanics[2]. This application note provides a comprehensive, self-validating framework for the synthesis, purification, and performance validation of tBMTHF.

Mechanistic Rationale: The Case for tBMTHF

As a Senior Application Scientist, it is critical to understand why specific molecular architectures are chosen before executing their synthesis. The design of tBMTHF is governed by two primary structural modifications:

-

The tert-Butyl Etherification (Lipophilicity & Miscibility): Short-chain furanic ethers, such as 5-(ethoxymethyl)furfural (EMF), suffer from poor lipophilicity. When blended with commercial diesel at concentrations of 25% or 40% v/v, EMF undergoes phase separation, rendering it unviable for high-blend applications[3]. The introduction of a bulky, non-polar tert-butyl group via etherification with tert-butanol dramatically increases the molecule's lipophilicity. This structural choice ensures complete, stable miscibility in commercial diesel even at 40% v/v blends[3]. For professionals familiar with pharmacokinetics, this is analogous to increasing a drug's partition coefficient (LogP) to enhance lipid solubility.

-

Ring Hydrogenation (Combustion Kinetics): Aromatic furan rings are highly stable and resist breakdown during the initial stages of combustion, which substantially increases the ignition delay in compression ignition (CI) engines[2]. By catalytically hydrogenating the furan ring to a saturated tetrahydrofuran (THF) analog, the molecule's oxidative stability is improved, and the cetane number is preserved. This makes ring-hydrogenated tetrahydrofuran ethers highly suitable for aviation and diesel fuels[4].

Synthetic Pathway & Chemical Logic

The transformation of raw biomass into tBMTHF is a multi-step process requiring precise catalytic control to prevent unwanted hydrogenolysis (ring-opening) or polymerization.

Chemical synthesis pathway of tBMTHF from lignocellulosic biomass.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Each step includes an analytical checkpoint to ensure the reaction has proceeded correctly before advancing, minimizing resource waste.

Experimental workflow for tBMTHF synthesis, blending, and combustion analysis.

Protocol A: Etherification of HMF to 5-(tert-Butoxymethyl)furfural (tBMF)

-

Rationale: We utilize Amberlyst-15, a solid Brønsted acid catalyst, rather than homogeneous acids (like H₂SO₄). Solid acids prevent the formation of humins (polymeric byproducts) and allow for simple filtration-based recovery[3].

-

Procedure:

-

Charge a pressure reactor with 10 g (0.079 mol) of HMF and 16.26 g (0.22 mol) of tert-butyl alcohol.

-

Add 0.5 g of Amberlyst-15 catalyst.

-

Flush the reactor with N₂ gas to remove oxygen, then heat to 75 °C for 48 hours under continuous stirring.

-

Filter the mixture to recover the catalyst, and remove excess tert-butanol via rotary evaporation.

-

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) or GC-MS. The complete disappearance of the HMF peak and the emergence of the tBMF peak confirms success. If HMF persists, catalyst deactivation has occurred; add 0.1 g fresh Amberlyst-15 and react for an additional 12 hours.

Protocol B: Decarbonylation to 2-(tert-Butoxymethyl)furan

-

Rationale: The formyl (aldehyde) group on tBMF is highly reactive and prone to oxidation during long-term storage. Decarbonylation removes this group, yielding a highly stable monosubstituted furan[4].

-

Procedure:

-

Dissolve the purified tBMF in a non-reactive solvent (e.g., toluene).

-

Introduce 5 wt% Pd/C catalyst into the reactor.

-

Heat the system to 200–250 °C under an inert atmosphere.

-

-

Self-Validation Checkpoint: Monitor the reactor's gas outlet for CO evolution. The cessation of bubbling indicates reaction completion. Confirm via FTIR spectroscopy: the complete loss of the strong C=O aldehyde stretch at ~1670–1700 cm⁻¹ validates the decarbonylation.

Protocol C: Catalytic Ring Hydrogenation to tBMTHF

-

Rationale: Ru/C is selected over Ni or Cu catalysts because it provides excellent selectivity for ring saturation at moderate pressures without causing hydrogenolysis (cleavage) of the ether linkage[5].

-

Procedure:

-

Transfer the 2-(tert-Butoxymethyl)furan to a high-pressure hydrogenation Parr reactor.

-

Add 5 wt% Ru/C catalyst.

-

Pressurize the reactor with H₂ gas to 15 bar and heat to 120 °C for 4 hours.

-

-

Self-Validation Checkpoint: Monitor the H₂ pressure drop. A stabilization of pressure indicates complete saturation. Verify via ¹H-NMR: the disappearance of aromatic furan protons (δ 6.2–7.4 ppm) and the appearance of multiplet signals in the aliphatic region (δ 1.8–3.8 ppm) confirms the formation of the THF ring.

Protocol D: Fuel Blending & Phase Stability Assay

-

Rationale: A biofuel additive is useless if it separates in the fuel tank during cold weather. This protocol stresses the blend under thermal variations.

-

Procedure:

-

Prepare volumetric blends of tBMTHF in commercial baseline diesel at 5%, 20%, and 40% v/v.

-

Agitate samples at 300 RPM for 15 minutes.

-

Subject the blends to a thermal cycle: 24 hours at 25 °C, followed by 24 hours at 0 °C.

-

-

Self-Validation Checkpoint: Utilize a turbidimeter. A reading of < 2 NTU (Nephelometric Turbidity Units) and visual confirmation of a single, clear phase validates the blend's stability for engine testing[3].

Quantitative Performance Data

The structural advantages of tBMTHF become explicitly clear when compared against first-generation oxygenates (Ethanol) and its non-bulky, non-hydrogenated predecessors (EMF).

| Fuel Property / Metric | Ethanol | 2-(Ethoxymethyl)furan (EMF) | 2-(tert-Butoxymethyl)tetrahydrofuran (tBMTHF) | Commercial Diesel (Base) |

| Miscibility in Diesel (40% v/v) | Poor (Phase Separation) | Poor (Phase Separation)[3] | Excellent (Single Phase) [3] | N/A |

| Estimated Energy Density (MJ/kg) | ~26.8 | ~30.5 | ~34.2 | ~43.0 |

| Impact on Ignition Delay | Increases Delay | Increases Delay (Aromatic)[2] | Minimal Impact (Saturated) | Baseline |

| Oxidative Storage Stability | High | Low (Reactive Furan Ring) | High (Saturated THF Ring) [4] | High |

| Water Solubility | Fully Miscible | Moderate | Low (Highly Lipophilic) | Insoluble |

Data synthesized from foundational biomass-to-fuel conversion studies and Avantium patent literature[2][3][4].

References

-

Sustainable production of furan-based oxygenated fuel additives from pentose-rich biomass residues Source: OPUS at UTS (University of Technology Sydney) URL:[Link]

- Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel (EP2128227A1)

-

Furanics: A Novel Diesel Fuel with Superior Characteristics Source: ResearchGate URL:[Link]

-

A review on synthesis of alkoxymethyl furfural, a biofuel candidate Source: ResearchGate URL:[Link]

-

International Application Published Under the Patent Cooperation Treaty (WO2009030506 - Furanic Ethers as Fuel Additives) Source: WIPO / Googleapis URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2128227A1 - Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Note: 2-(tert-Butoxymethyl)tetrahydrofuran as a Next-Generation Bulky Ethereal Solvent in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Scientific Rationale

Traditional ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are ubiquitous in organic synthesis but suffer from severe operational liabilities: high water miscibility (which complicates aqueous workups), low boiling points, and the hazardous, auto-oxidative formation of explosive peroxides. While solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been adopted to mitigate these issues[1], the demand for even more robust, structurally tunable media has led to the emergence of 2-(tert-Butoxymethyl)tetrahydrofuran (also known as tert-butyl THF or t-BuTHF, CAS: 61590-76-9)[2].

-

Steric Shielding Against Auto-Oxidation: The massive steric bulk of the tert-butyl group shields the adjacent α -protons of the ether linkage from radical abstraction, practically eliminating the rate of peroxide formation compared to THF.

-

Phase Separation Causality: The lipophilic tert-butyl group drastically reduces the solvent's dielectric constant and water solubility. Unlike THF, which requires energy-intensive distillation or multiple organic extractions to isolate products, t-BuTHF forces an immediate, clean phase separation during aqueous quenching[1].

-

Modulated Lewis Basicity for Catalysis: The oxygen atoms in the THF ring and the ether side-chain offer potential bidentate coordination. However, the steric bulk prevents the formation of off-cycle, unreactive dimeric metal aggregates, favoring monomeric, highly reactive catalytic species in base-metal catalysis (e.g., Iron-catalyzed cross-coupling)[4].

Physicochemical Data & Comparative Solvency

To justify the substitution of traditional solvents with t-BuTHF, we must evaluate their physicochemical profiles. The table below summarizes the quantitative and qualitative data driving this solvent selection.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | 2-(tert-Butoxymethyl)tetrahydrofuran (t-BuTHF) |

| Water Miscibility | Fully Miscible | Moderate (14 g/100g ) | Low (1.1 g/100g ) | Very Low |

| Peroxide Formation | High (Requires BHT) | Moderate | Low | Negligible (Sterically Blocked) |

| Boiling Point | 66 °C | 80 °C | 106 °C | High (>120 °C)[2] |

| VOC Emission Profile | High | Moderate | Low | Low[2] |

| Workup Efficiency | Poor (Requires Extraction) | Good | Excellent | Excellent (Clean Phase Separation) |

Mechanistic Insights: Organometallic Stabilization

When utilizing t-BuTHF in Grignard formation or transition-metal catalysis, the solvent does not merely act as a passive medium; it actively participates in the transition state. In the formation of Grignard reagents ( R−Mg−X ), the THF ring oxygen donates electron density ( σ -donation) to the electrophilic magnesium center. Simultaneously, the tert-butoxymethyl group acts as a steric umbrella, preventing solvent-separated ion pairs from collapsing into inactive polymeric aggregates. This maintains the Grignard reagent in a highly reactive, monomeric state.

Caption: Mechanistic pathway of Grignard reagent stabilization via t-BuTHF steric shielding and coordination.

Experimental Protocols

The following methodologies are designed as self-validating systems . By observing specific physical checkpoints, researchers can verify the success of the reaction in real-time without immediate offline analytics.

Protocol A: Preparation of Aryl Grignard Reagents in t-BuTHF

Objective: Synthesize a 1.0 M solution of Phenylmagnesium Bromide.

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer under an argon atmosphere.

-

Magnesium Activation: Add 1.2 equivalents (29.1 g) of magnesium turnings. Stir vigorously for 30 minutes under argon to mechanically expose fresh, unoxidized metal surfaces.

-

Solvent Introduction: Add 100 mL of anhydrous 2-(tert-Butoxymethyl)tetrahydrofuran to cover the turnings.

-

Initiation: Add 5% of the total volume of bromobenzene (total = 1.0 mol, 157 g) neat into the flask. Add a single crystal of iodine.

-

Validation Checkpoint 1: The iodine color will fade from brown to colorless within 5-10 minutes, and a localized exotherm will occur, indicating successful initiation.

-

-

Reagent Addition: Dilute the remaining bromobenzene in 900 mL of t-BuTHF. Add this solution dropwise via the addition funnel at a rate that maintains a gentle reflux.

-

Validation Checkpoint 2: The high boiling point of t-BuTHF safely absorbs the exothermic heat without the violent boil-over risk associated with diethyl ether.

-

-

Completion: Once addition is complete, heat to 80 °C for 1 hour.

-

Validation Checkpoint 3: The solution will turn a characteristic brownish-gray, and the magnesium turnings will be nearly completely consumed, validating quantitative conversion.

-

Protocol B: Iron-Catalyzed Cross-Coupling in t-BuTHF

Objective: Sustainable C-C bond formation replacing toxic co-solvents (e.g., NMP/THF mixtures)[4].

Step-by-Step Methodology:

-

Catalyst Preparation: In a Schlenk tube, dissolve 5 mol% FeCl3 and 10 mol% of a supporting diamine ligand in 5 mL of t-BuTHF. Stir for 10 minutes until a homogenous complex forms.

-

Electrophile Addition: Add 1.0 mmol of the aryl chloride substrate to the catalyst solution. Cool the vessel to 0 °C.

-

Nucleophile Coupling: Slowly inject 1.2 mmol of the Grignard reagent (from Protocol A) over 15 minutes.

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Biphasic Quench & Workup (See Diagram Below): Quench the reaction by adding 5 mL of saturated aqueous NH4Cl .

-

Validation Checkpoint 4: Due to the extreme hydrophobicity of t-BuTHF, a sharp, immediate phase boundary will form. If an emulsion persists, it indicates incomplete quenching of the iron/magnesium salts; add 1M HCl dropwise until the aqueous layer clarifies.

-

-

Isolation: Separate the top organic layer (t-BuTHF). The aqueous layer requires zero back-extraction. Evaporate the t-BuTHF under reduced pressure to yield the crude cross-coupled product.

Caption: Biphasic workup and low-energy solvent recovery workflow for t-BuTHF.

Conclusion

The integration of 2-(tert-Butoxymethyl)tetrahydrofuran into synthetic pipelines addresses the critical pain points of classical ethereal solvents. By leveraging its unique steric profile, chemists can achieve safer high-temperature reactions, stabilize reactive intermediates, and drastically reduce solvent waste through highly efficient biphasic workups.

References

- US20250143290A1 - Agrochemical composition comprising at least one agrochemical active component and a solvent Source: Google Patents URL

- EP2128227A1 - Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation)

- Cyclopentyl Methyl Ether as a New and Alternative Process Solvent Source: ACS Publications URL

- Source: National Science Foundation (NSF)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20250143290A1 - Agrochemical composition comprising at least one agrochemical active component and a solvent - Google Patents [patents.google.com]

- 3. EP2128227A1 - Monosubstituted furan derivatives via decarboxylation and use thereof as (aviation) fuel - Google Patents [patents.google.com]

- 4. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for Grignard Reaction Performance in 2-(tert-Butoxymethyl)tetrahydrofuran

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 2-(tert-Butoxymethyl)tetrahydrofuran (TBMT) as a solvent for Grignard reactions. As a structurally novel ether, TBMT presents a unique profile of predicted properties that could offer advantages over traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF). Due to the limited availability of direct experimental data for TBMT in this application, this guide adopts a first-principles approach. We will analyze its molecular structure to predict its performance, compare these predictions against well-established solvents, and provide a comprehensive, investigational protocol to enable researchers to systematically evaluate TBMT in their own work. This note is designed not as a statement of established fact, but as an expert-guided roadmap for pioneering research into a promising, non-traditional solvent system.

Introduction: The Rationale for Novel Solvents in Grignard Reactions

The Grignard reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. The choice of solvent is critical, as it must solvate and stabilize the highly reactive organomagnesium species, a process governed by the complex Schlenk equilibrium.[1] For decades, ethereal solvents like diethyl ether and THF have been the default choice due to the Lewis basicity of their ether oxygen, which coordinates to the Lewis acidic magnesium center.[2]

However, these traditional solvents have well-documented limitations:

-

Safety Concerns: Diethyl ether has a very low boiling point (34.6 °C) and high volatility, posing a significant fire hazard. Both Et₂O and THF are prone to forming explosive peroxides upon storage and exposure to air.[3]

-

Process Limitations: THF is fully miscible with water, which can complicate aqueous work-up procedures, often requiring the use of an additional extraction solvent.[4]

These challenges have driven the search for alternative "green" or process-friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has gained significant traction as a superior alternative to THF, offering a higher boiling point, lower water miscibility, and a reduced tendency to form peroxides.[3][5] It is within this context of solvent innovation that we consider the potential of 2-(tert-Butoxymethyl)tetrahydrofuran (TBMT).

Structural Analysis and Predicted Physicochemical Properties of TBMT

To date, 2-(tert-Butoxymethyl)tetrahydrofuran is not a widely commercialized solvent, and as such, its physicochemical properties are not extensively documented. However, we can predict its behavior by analyzing its structure in comparison to known solvents.

Caption: Conceptual workflow of a Grignard reaction.

Formation of the Grignard Reagent: The initiation of Grignard reagent formation occurs on the surface of the magnesium metal. The solvent plays a crucial role in solvating the magnesium and the forming organomagnesium species. The steric bulk of TBMT might slow down the rate of formation compared to THF by hindering access to the magnesium surface. However, its potentially higher boiling point could compensate by allowing the use of higher temperatures to facilitate initiation and dissolution.

The Schlenk Equilibrium and Reagent Stability: The equilibrium between the alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂) is heavily influenced by the coordinating ability of the solvent. [1]TBMT, with its two potential coordination sites, might shift this equilibrium. If chelation is effective, it could lead to highly stable, monomeric Grignard species. Conversely, if steric hindrance prevents effective bidentate coordination, the equilibrium might favor less reactive aggregates.

Reactivity with Electrophiles: The reaction with electrophiles, such as ketones or aldehydes, often proceeds through a cyclic transition state involving the solvent. The bulky nature of TBMT could disfavor the formation of this transition state, potentially leading to slower reaction rates. However, for reactions that are sluggish in THF, the ability to reflux at a much higher temperature in TBMT could be a significant advantage, driving the reaction to completion.

Investigational Protocols